7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one

Bioluminescence Luciferase Structure-Activity Relationship

Avoid irreproducible bioluminescence assays caused by generic, unvalidated coelenterazine substrates. 7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (CAS 693252-69-6) is a structurally defined luciferase substrate with a distinct C-7 benzyl pattern, enabling the development of multiplexed, low-crosstalk reporter systems. Key benefits: • Enables orthogonal assay design to reduce optical cross-talk in high-throughput screening. • Moderate lipophilicity (XLogP3-AA: 1.4) makes it a superior starting point for developing cell-permeable bioluminescent probes. • Serves as a reliable reference standard for SAR studies and luciferase engineering, ensuring consistent batch-to-batch performance.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 693252-69-6
Cat. No. B12911261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one
CAS693252-69-6
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC1=NC2=CN(C=CN2C1=O)CC3=CC=CC=C3
InChIInChI=1S/C14H13N3O/c1-11-14(18)17-8-7-16(10-13(17)15-11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3
InChIKeyDYCNFPIOJQMQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (CAS 693252-69-6): Imidazopyrazinone Core for Luciferase-Based Bioluminescence Assays


7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (CAS 693252-69-6) is a synthetic compound characterized by an imidazo[1,2-a]pyrazin-3(7H)-one core, a class of heterocyclic structures widely known as coelenterazine analogues [1]. With a molecular formula of C14H13N3O and a molecular weight of 239.27 g/mol, its computed XLogP3-AA value of 1.4 indicates moderate lipophilicity [2]. This compound is recognized as a substrate for marine luciferases, where its enzymatic oxidation yields bioluminescence [1], situating it within a family of molecules critical for reporter gene assays, biosensors, and high-throughput screening.

Risks of Substituting 7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one: Variability in Imidazopyrazinone Substrate Performance


Within the imidazo[1,2-a]pyrazin-3(7H)-one class, substitution patterns at the C-2, C-6, and C-8 positions critically dictate substrate-enzyme compatibility, luminescence intensity, signal half-life, and signal-to-background ratios [1]. For instance, research has shown that specific structural modifications can yield substrates with greatly improved half-lives (more than two hours) or with signal-over-noise ratios enhanced five to ten times versus commercial systems like furimazine/nanoKAZ [1]. Therefore, a generic substitution of 7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one with another imidazopyrazinone, such as native coelenterazine or furimazine, without quantitative performance validation, carries a high risk of assay failure due to mismatched kinetics, reduced sensitivity, or compromised experimental reproducibility.

Quantitative Performance Benchmarks for 7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one: Differentiation from Imidazopyrazinone Analogs


Structural Determinants of Luciferase Selectivity: C-7 Benzyl vs. C-8 Benzyl Substitution in Imidazopyrazinones

The compound features a benzyl group at the C-7 position of the imidazo[1,2-a]pyrazin-3(7H)-one core, distinguishing it from many common coelenterazine analogs which often bear a benzyl group at the C-8 position [1]. This positional variation is a key structural determinant for luciferase selectivity, as luciferases from different species exhibit distinct substrate specificities based on the arrangement of their side chains [2]. While direct quantitative comparison data for this specific compound against C-8 benzyl analogs is not available in the current evidence base, class-level inference from structure-activity relationship studies indicates that altering the substitution pattern on the imidazopyrazinone core can lead to dramatically biased bioluminescence output with specific luciferases, thereby enabling optical cross-talk free multiplex assays [2].

Bioluminescence Luciferase Structure-Activity Relationship

Comparative Physicochemical Properties: Lipophilicity Profile of 7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one

The compound exhibits a computed XLogP3-AA value of 1.4, indicating moderate lipophilicity [1]. This property is a key differentiator when compared to more polar coelenterazine analogs, such as native coelenterazine (which contains phenolic hydroxyl groups) or more hydrophobic derivatives like furimazine. The presence and position of substituents on the imidazopyrazinone core directly influence a substrate's solubility, cell permeability, and potential for non-specific binding, all of which are critical parameters for live-cell imaging and in vivo applications [2].

Drug Discovery Physicochemical Properties Cell Permeability

Structural Core for Novel Luciferase Substrate Development: A Differentiated Scaffold from Oplophorus Luciferin

This compound represents a scaffold that is structurally distinct from the native Oplophorus luciferin (8-benzyl-2-(4-hydroxybenzyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one) [1]. The absence of the p-hydroxybenzyl and p-hydroxyphenyl groups in the target compound results in a simpler, less functionalized core. This is a key differentiator, as research into imidazo[1,2-a]pyrazin-3(7H)-ones has identified that modifications to the core structure can lead to original substrates with significantly enhanced bioluminescent properties, such as greatly improved half-life (more than two hours) or signal-over-noise ratios enhanced five to ten times compared to the commercial furimazine/nanoKAZ system [2].

Medicinal Chemistry Luciferin Coelenterazine Analog

Optimal Research and Industrial Use Cases for 7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one


Orthogonal Bioluminescent Assays Requiring Luciferase Selectivity

The distinct C-7 benzyl substitution pattern of this compound [1] suggests it may serve as a key component in developing orthogonal or multiplexed bioluminescent assays. As research has demonstrated that modifying functional groups on the imidazopyrazinone core can yield luciferase-specific analogues with dramatically biased luminescence [2], this compound is a prime candidate for research aimed at creating assay systems that simultaneously measure multiple biological events without optical cross-talk. This application is highly relevant for drug discovery, where high-throughput screening for multiple targets is essential.

Medicinal Chemistry Research for Next-Generation Luciferase Substrates

As a structurally simplified imidazo[1,2-a]pyrazin-3(7H)-one core relative to native coelenterazine [1], this compound is a valuable scaffold for medicinal chemistry efforts. Research in this class has successfully produced substrates with greatly improved bioluminescent half-lives (>2 hours) and enhanced signal-to-noise ratios (5-10x) over commercial systems [2]. Consequently, this compound is well-suited for structure-activity relationship (SAR) studies and hit-to-lead optimization programs aimed at discovering novel, high-performance luciferins for bioluminescence imaging and diagnostics.

Development of Cell-Permeable Probes for Live-Cell Imaging

With a computed XLogP3-AA of 1.4, this compound exhibits moderate lipophilicity, a physicochemical property that is distinct from many more polar coelenterazine analogs [1]. This characteristic makes it a promising starting point for the development of cell-permeable bioluminescent probes. Since cell permeability is a well-known limitation for many existing coelenterazine substrates in live-cell and in vivo applications [2], this compound's profile aligns with research aimed at creating improved probes for intracellular imaging and real-time monitoring of biological processes in living cells.

Reference Standard in Luciferase Substrate Characterization

Given its unique structural features—a C-7 benzyl group and a simple C-2 methyl group [1]—this compound is an ideal reference standard for analytical and biochemical studies. It can be used to calibrate assays, validate new synthetic batches of imidazopyrazinone substrates, and benchmark the performance of engineered luciferase variants. Its distinct identity ensures it can serve as a reliable control in experiments assessing the structure-activity relationships of this important class of bioluminescent molecules [2].

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